3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid

Medicinal Chemistry Physicochemical Profiling Building Block Conjugation

PROTAC design requires precise linker geometry. This benzoxazinone building block delivers a three-carbon propanoic acid spacer for amine conjugation-spatial reach that two-carbon acetic acid homologs cannot achieve. · 98% HPLC purity · Competitive multi-supplier sourcing mitigates single-vendor lead-time risk · Predicted LogP 2.02 supports intracellular target engagement. Ships globally for R&D.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 352666-90-1
Cat. No. B1308372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid
CAS352666-90-1
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=C(O1)C=CC(=C2)C)CCC(=O)O
InChIInChI=1S/C13H15NO4/c1-8-3-4-11-10(7-8)14(6-5-12(15)16)13(17)9(2)18-11/h3-4,7,9H,5-6H2,1-2H3,(H,15,16)
InChIKeyRZRCGFNZSARKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic Acid (CAS 352666-90-1): Structural and Procurement Baseline


3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid (CAS 352666-90-1) is a synthetic small-molecule belonging to the 1,4-benzoxazin-3-one class, characterized by a 2,6-dimethyl substitution pattern on the benzoxazinone core and an N4-linked propanoic acid side chain . With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol, it is commercially supplied as a research chemical with typical purity specifications of 95–98% (HPLC) . The compound is cataloged under MDL number MFCD01834179 and is classified as an irritant . Its predicted physicochemical properties include a LogP of 2.02, density of 1.2±0.1 g/cm³, and boiling point of 535.1±50.0 °C at 760 mmHg . The benzoxazinone scaffold is known to appear in bioactive molecules targeting ion channels (CRAC, CaSR), epigenetic readers (BET bromodomains), and metabolic enzymes (KMO), though the specific biological activity of this unadorned propanoic acid derivative remains largely unreported in the peer-reviewed primary literature.

Why Generic Benzoxazinone Substitution Fails: Critical Structural Differentiation of 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic Acid


The 1,4-benzoxazin-3-one scaffold tolerates diverse substitution patterns that profoundly influence molecular recognition, pharmacokinetic behavior, and synthetic tractability. Simple replacement of 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid with an unsubstituted, mono-methyl, chloro-substituted, or side-chain-truncated analog is not structurally conservative. The 2,6-dimethyl arrangement introduces steric and electronic effects distinct from the 6-chloro KMO inhibitor series [1] and the 2,2-dimethyl BET inhibitor series [2]. The propanoic acid side chain length (three-carbon) differs from the acetic acid homolog (CAS 139731-96-7) in both its spatial reach and acid dissociation behavior, directly impacting conjugation chemistry and potential target engagement . These structural distinctions necessitate compound-specific validation rather than class-based interchangeability.

Quantitative Differentiation Evidence for 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic Acid Against Closest Structural Analogs


Side-Chain Length Differentiation: Propanoic Acid (C3) vs. Acetic Acid (C2) Homolog and Its Impact on Predicted Lipophilicity and Synthetic Utility

The target compound possesses a three-carbon propanoic acid side chain (N–CH2–CH2–COOH), in contrast to the closest side-chain homolog, (2,6-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 139731-96-7), which bears a two-carbon acetic acid side chain (N–CH2–COOH) . This additional methylene unit in the target compound is predicted to increase the LogP by approximately 0.3–0.5 log units compared to the acetic acid homolog (estimated by fragment-based addition), translating to a roughly 2- to 3-fold higher theoretical partition coefficient . In synthetic chemistry contexts, the propanoic acid chain provides a longer spacer for conjugation to amines, alcohols, or solid supports, which is a critical parameter in linker-dependent applications such as PROTAC design, affinity chromatography, and bioconjugation . The acetic acid homolog may be sterically insufficient for certain target-binding pocket-spanning applications, making the two compounds non-interchangeable in medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Profiling Building Block Conjugation

Substitution Pattern Differentiation: 2,6-Dimethyl vs. 6-Chloro-Benzoxazinone Propanoic Acid Derivatives and Class-Level Implications for Biological Target Engagement

The target compound features a 2,6-dimethyl substitution on the benzoxazinone core, whereas the pharmacologically characterized 3-(6-chloro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazin-4-yl)propanoic acid series (exemplified in WO2016188827A1) carries a 6-chloro substituent and lacks the 2-methyl group [1]. In the KMO inhibitor patent series, the 6-chloro substituent was identified as critical for enzymatic potency, with the unsubstituted and methyl-substituted analogs showing substantially reduced activity [2]. This class-level SAR pattern suggests that the target compound’s 2,6-dimethyl arrangement would orient it away from the KMO pharmacophore, potentially making it a useful negative control or selectivity tool compound when used alongside the 6-chloro KMO series. The target compound also differs from the 2,2-dimethyl-substituted BET bromodomain inhibitor series (exemplified by Y08060), where geminal dimethyl substitution at the 2-position is essential for BRD4 binding [3]. The presence of only a single methyl group at the 2-position in the target compound, combined with the 6-methyl group, creates a unique substitution vector not represented in either the KMO or BET inhibitor chemotypes.

Enzyme Inhibition KMO Pharmacology Structure-Activity Relationship

Physicochemical Property Differentiation: Predicted LogP, Density, and Boiling Point vs. Closest Non-Halogenated Analogs

The target compound has a predicted LogP of 2.02, a density of 1.2±0.1 g/cm³, and a boiling point of 535.1±50.0 °C at 760 mmHg . In comparison, the unsubstituted parent compound 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid (CAS 23866-15-1, C11H11NO4, MW 221.21) has a predicted LogP of approximately 0.8–1.0 (estimated by removal of two methyl groups), yielding a ΔLogP of approximately +1.0 to +1.2 for the target compound . This significant increase in lipophilicity directly impacts chromatographic retention behavior and solubility profiles, with the target compound expected to exhibit longer reversed-phase HPLC retention times and lower aqueous solubility compared to the unsubstituted parent. The 6-methyl mono-substituted analog (CAS 626223-55-0) is predicted to have an intermediate LogP of approximately 1.4–1.6, placing the target compound as the most lipophilic member of the non-halogenated propanoic acid benzoxazinone series .

Physicochemical Profiling Chromatography Formulation Development

Commercial Purity and Catalog Differentiation Across Major Suppliers

The target compound is commercially available from multiple suppliers with verified purity specifications. Leyan (Product No. 1800769) supplies the compound at 98% purity . MolCore offers the compound under NLT 98% specification with ISO-certified quality systems . In contrast, the closely related 6-chloro analog (CAS 351003-03-7) is listed as a custom synthesis item by Sigma-Aldrich, indicating lower commercial availability and potentially longer lead times [1]. The 2,6-dimethyl acetic acid homolog (CAS 139731-96-7) is available from Parchem but with limited catalog presence. The target compound's broader multi-supplier availability at defined purity levels (95-98%) reduces single-source dependency and facilitates competitive procurement, a practical advantage for research programs requiring sustained access to the benzoxazinone scaffold.

Chemical Procurement Quality Control Supplier Comparison

Application Scenarios for 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Synthetic Building Block for Linker-Extended Conjugates Requiring a Three-Carbon Propanoic Acid Spacer Arm

When a medicinal chemistry or chemical biology program requires a benzoxazinone scaffold with a longer spacer arm for conjugation to amines, solid supports, or payloads, the target compound's three-carbon propanoic acid side chain provides the necessary spatial reach that the two-carbon acetic acid homolog (CAS 139731-96-7) cannot achieve. This is particularly relevant in PROTAC (proteolysis-targeting chimera) design, where linker length and geometry are critical parameters for ternary complex formation . The predicted LogP of 2.02 further supports membrane permeability in cellular contexts, making this building block suitable for intracellular target engagement applications.

Structurally Orthogonal Negative Control for Benzoxazinone-Based KMO or BET Inhibitor Screening Campaigns

The 2,6-dimethyl substitution pattern on the target compound is structurally distinct from both the 6-chloro KMO inhibitor pharmacophore (WO2016188827A1) and the 2,2-dimethyl BET bromodomain inhibitor pharmacophore (Y08060 series) [1]. This structural orthogonality makes the target compound a rational choice as a negative control or selectivity counter-screen compound in biochemical or cellular assays targeting these enzyme families. Researchers can use the compound to verify that observed phenotypic effects are driven by on-target engagement of the KMO or BET target rather than by general benzoxazinone scaffold toxicity [2].

Preferred Lipophilic Benzoxazinone Building Block for LogP-Driven Structure-Activity Relationship Exploration

Within the non-halogenated benzoxazinone propanoic acid series, the target compound exhibits the highest predicted LogP (2.02), exceeding the unsubstituted parent (predicted LogP ≈ 0.8–1.0) by approximately 1.0–1.2 log units and the 6-methyl mono-substituted analog by approximately 0.4–0.6 log units . This property makes it the preferred starting point when increased lipophilicity is desired for improving membrane permeability, enhancing hydrophobic protein binding, or modulating chromatographic retention in preparative HPLC purification workflows.

Multi-Supplier Sourcing Strategy for Academic and Industrial Benzoxazinone Research Programs

The target compound's availability from multiple catalog suppliers (Leyan, MolCore, Matrix Scientific) at verified purity levels of 95–98% provides procurement resilience that single-source benzoxazinone analogs do not offer . This multi-supplier landscape enables competitive quotation, reduces lead-time risk, and ensures continuity of supply for long-term research programs. Programs requiring gram-scale quantities or process chemistry development can leverage this competitive supply base to negotiate favorable terms.

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